IMM-H004 vs. Edaravone: Superior In Vivo Neuroprotection at Equivalent Doses in Hypertensive Stroke Model
In a direct head-to-head comparison in spontaneously hypertensive rats (SHR) subjected to transient middle cerebral artery occlusion (tMCAO), IMM-H004 (6 mg/kg) significantly outperformed the standard neuroprotective agent Edaravone (6 mg/kg) in reducing infarct volume. Both drugs were administered intravenously at the time of reperfusion [1].
| Evidence Dimension | Reduction in Cerebral Infarct Volume (% of contralateral hemisphere) |
|---|---|
| Target Compound Data | IMM-H004 (6 mg/kg): ~15-20% infarct volume |
| Comparator Or Baseline | Edaravone (6 mg/kg): ~25-30% infarct volume (estimated from published TTC images); Vehicle control: ~40-45% |
| Quantified Difference | IMM-H004 reduced infarct volume by an additional ~10-15% compared to Edaravone at the same dose. |
| Conditions | In vivo: Adult male SHR rats; tMCAO (1h occlusion/24h reperfusion); single i.v. bolus at reperfusion. |
Why This Matters
This provides quantitative, in vivo evidence that IMM-H004 is a more potent neuroprotective agent than Edaravone at the same dose, a critical factor for researchers selecting the most efficacious tool compound for stroke studies.
- [1] Yang, P. F., Song, X. Y., Zeng, T., et al. (2017). IMM-H004, a coumarin derivative, attenuated brain ischemia/reperfusion injuries and subsequent inflammation in spontaneously hypertensive rats through inhibition of VCAM-1. RSC Advances, 7, 27480-27495. View Source
